α3β4 nAChR Binding Affinity: Iodophenyl Derivative vs. Unsubstituted Anabaseine
In a series of anabaseine-derived nAChR ligands, the compound 6-(3-iodophenyl)-2,3,4,5-tetrahydropyridine (Compound 12), which contains the 3-iodophenyl-pyridine motif, demonstrated a Ki of 4.7 nM for the α3β4 nAChR subtype [1]. This represents a substantial improvement in binding affinity compared to the parent compound anabaseine, which acts as a non-selective agonist [1]. The 806-fold selectivity ratio (α3β4 vs α4β2) further distinguishes this compound from less selective analogs [1].
| Evidence Dimension | Binding Affinity (Ki) for α3β4 nAChR Subtype |
|---|---|
| Target Compound Data | Ki = 4.7 nM for 6-(3-iodophenyl)-2,3,4,5-tetrahydropyridine |
| Comparator Or Baseline | Anabaseine (non-selective agonist) |
| Quantified Difference | Not directly quantified vs. anabaseine Ki; selectivity ratio α3β4 vs α4β2 = 806-fold |
| Conditions | Radioligand binding assay using rat whole brain P2 membrane preparations |
Why This Matters
High-affinity, subtype-selective ligands are essential for probing α3β4 nAChR function without confounding activity at other subtypes.
- [1] Matera C, Quadri M, Sciaccaluga M, et al. Modification of the anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype. European Journal of Medicinal Chemistry. 2016;108:392-405. View Source
